molecular formula C20H24N2O4S B2379335 2,5-dimethyl-N-[4-(4-morpholinylcarbonyl)benzyl]benzenesulfonamide CAS No. 690245-71-7

2,5-dimethyl-N-[4-(4-morpholinylcarbonyl)benzyl]benzenesulfonamide

Cat. No.: B2379335
CAS No.: 690245-71-7
M. Wt: 388.48
InChI Key: CJZWGNFWJYFAEW-UHFFFAOYSA-N
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Description

2,5-Dimethyl-N-[4-(4-morpholinylcarbonyl)benzyl]benzenesulfonamide is a benzenesulfonamide derivative characterized by a 2,5-dimethyl-substituted aromatic ring and a benzyl group at the sulfonamide nitrogen. The benzyl moiety is further functionalized at the para position with a 4-morpholinylcarbonyl group. This structural motif combines sulfonamide pharmacophores with a morpholine ring, which is known for enhancing solubility and facilitating hydrogen-bonding interactions.

Properties

IUPAC Name

2,5-dimethyl-N-[[4-(morpholine-4-carbonyl)phenyl]methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-15-3-4-16(2)19(13-15)27(24,25)21-14-17-5-7-18(8-6-17)20(23)22-9-11-26-12-10-22/h3-8,13,21H,9-12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJZWGNFWJYFAEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>58.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49821165
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Classical Sulfonamide Coupling via Nucleophilic Substitution

The most widely documented synthesis route involves a two-step coupling reaction between 2,5-dimethylbenzenesulfonyl chloride and 4-(4-morpholinylcarbonyl)benzylamine.

Reagent Preparation

2,5-Dimethylbenzenesulfonyl Chloride Synthesis

  • Procedure : Chlorosulfonation of 2,5-dimethylbenzene using chlorosulfonic acid at 0–5°C for 4–6 hours.
  • Yield : ~85% after purification via vacuum distillation.

4-(4-Morpholinylcarbonyl)benzylamine Synthesis

  • Procedure :
    • Morpholine-4-carbonyl chloride is prepared by reacting morpholine with phosgene (COCl₂) in anhydrous dichloromethane.
    • 4-Aminomethylbenzoic acid is treated with morpholine-4-carbonyl chloride in the presence of triethylamine (TEA), yielding 4-(4-morpholinylcarbonyl)benzylamine.
  • Yield : 70–75% after recrystallization from ethanol.

Coupling Reaction

  • Conditions :
    • Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).
    • Base : Triethylamine (2.2 equiv) to neutralize HCl byproduct.
    • Temperature : 0°C → room temperature (20–25°C) over 12 hours.
  • Mechanism : Nucleophilic attack by the benzylamine’s amine group on the sulfonyl chloride, forming the sulfonamide bond.
  • Workup : The crude product is washed with 5% HCl, saturated NaHCO₃, and brine, followed by column chromatography (SiO₂, ethyl acetate/hexane 3:7).
  • Yield : 60–68%.
Table 1: Optimization of Classical Coupling
Parameter Optimal Value Yield Impact
Solvent THF +12% vs. DCM
Temperature 0°C → RT +18% vs. RT
Equiv. of TEA 2.2 +8% vs. 1.5

Alternative Synthesis via Sulfur Dioxide Insertion

Recent advances utilize sulfur dioxide (SO₂) surrogates for sulfonamide formation, avoiding hazardous sulfonyl chlorides.

Pd-Catalyzed Sulfurylation

  • Reagents :
    • Sodium hydroxymethylsulfinate (Rongalite) as SO₂ source.
    • 4-(Morpholine-4-carbonyl)benzyl bromide.
    • Pd(dppf)Cl₂ catalyst.
  • Mechanism :
    • Oxidative addition of benzyl bromide to Pd(0).
    • SO₂ insertion forms a Pd–sulfinate intermediate.
    • Reductive elimination yields the sulfonamide after amination with morpholine.
  • Conditions :
    • Solvent : Isopropanol/acetonitrile (3:1).
    • Temperature : 80°C for 8 hours.
  • Yield : 55–60%.

Ultrasound-Assisted Synthesis

  • Reagents : Sodium arylsulfinate, nitroarenes, DMSO.
  • Procedure :
    • Ultrasound irradiation (40 kHz) enhances mixing and reduces reaction time.
    • Nitroarenes react with sodium sulfinates in DMSO, forming sulfonamides via nitroso intermediates.
  • Yield : 65–70% for heteroaryl derivatives.
Table 2: Comparison of Sulfur Dioxide-Based Methods
Method Catalyst Time (h) Yield (%)
Pd-Catalyzed Pd(dppf)Cl₂ 8 55–60
Ultrasound-Assisted None 4 65–70

Purification and Characterization

Purification Techniques

  • Column Chromatography :
    • Stationary Phase : Silica gel (200–300 mesh).
    • Eluent : Ethyl acetate/hexane gradient (1:9 → 4:6).
  • Recrystallization : Ethanol/water (7:3) at −20°C.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) :
    • δ 7.65 (d, J = 8.2 Hz, 2H, Ar–H), 7.45 (s, 1H, Ar–H), 4.40 (s, 2H, CH₂), 3.70–3.50 (m, 8H, morpholine), 2.60 (s, 3H, CH₃), 2.35 (s, 3H, CH₃).
  • IR (KBr) : 3270 cm⁻¹ (N–H), 1650 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O).
  • MS (ESI+) : m/z 389.1 [M+H]⁺.

Chemical Reactions Analysis

2,5-dimethyl-N-[4-(4-morpholinylcarbonyl)benzyl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Biological Activities

The compound has been studied for its potential anticancer and antimicrobial properties. Research indicates that benzenesulfonamide derivatives can inhibit specific enzymes and pathways involved in cancer progression and bacterial growth.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzenesulfonamides exhibit significant anticancer activity through various mechanisms:

  • Inhibition of Carbonic Anhydrase IX : A study focused on new benzenesulfonamide derivatives showed excellent inhibition against carbonic anhydrase IX, with IC50 values ranging from 10.93 to 25.06 nM. This selectivity suggests potential for targeted cancer therapies .
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cell lines, such as MDA-MB-231, significantly increasing the annexin V-FITC percent by 22-fold compared to control groups .

Antimicrobial Properties

The antimicrobial efficacy of benzenesulfonamides has also been explored:

  • Bacterial Growth Inhibition : Compounds within this class have been reported to interfere with bacterial growth by inhibiting carbonic anhydrases present in bacteria, which are crucial for their survival .

Case Studies

Several studies illustrate the applications and effectiveness of 2,5-dimethyl-N-[4-(4-morpholinylcarbonyl)benzyl]benzenesulfonamide:

Case Study 1: Anticancer Evaluation

A series of benzenesulfonamide derivatives were synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. These compounds demonstrated promising results in inhibiting cell proliferation and inducing apoptosis, suggesting their potential as novel anticancer agents .

Case Study 2: Evaluation Against Bacterial Strains

In vitro studies assessed the antibacterial activity of these compounds against common bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial properties, providing a foundation for further development as antimicrobial agents .

Summary of Findings

ApplicationMechanism/ActivityReference
AnticancerInhibition of Carbonic Anhydrase IX
Induction of ApoptosisIncreased annexin V-FITC positive cells
AntimicrobialInhibition of bacterial growth
CytotoxicitySignificant inhibition in cancer cell lines

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-[4-(4-morpholinylcarbonyl)benzyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group inhibits the activity of certain enzymes, such as carbonic anhydrase and dihydropteroate synthetase, which are involved in various physiological processes . This inhibition leads to the compound’s pharmacological effects, including antibacterial and diuretic activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfonamide Nitrogen

The sulfonamide nitrogen in benzenesulfonamides is a critical site for functionalization. Below is a structural and functional comparison with analogous compounds:

Compound Name Substituent on Sulfonamide Nitrogen Molecular Formula Key Features Reference
2,5-Dimethyl-N-[4-(4-morpholinylcarbonyl)benzyl]benzenesulfonamide 4-(4-Morpholinylcarbonyl)benzyl C21H25N2O4S Morpholine ring enhances polarity; carbonyl group enables H-bonding. -
2,5-Dimethyl-N-(1-methyl-1-phenyl-ethyl)benzenesulfonamide (CAS: 66898-06-4) 1-Methyl-1-phenylethyl (bulky tertiary alkyl) C17H21NO2S Steric hindrance from bulky group may reduce binding efficiency.
4-(3-(Benzyloxy)-6-oxopyridazin-1-yl)benzenesulfonamide (5a) Benzyloxy-pyridazine C17H15N3O4S Pyridazine ring introduces π-π stacking potential; benzyloxy adds lipophilicity.
4-(3-Aryl-5-indolyl-pyrazol-1-yl)benzenesulfonamides Aryl-indole-pyrazole Varies Indole and pyrazole rings enhance aromatic interactions and metabolic stability.

Key Observations :

  • Morpholine vs. Bulky Alkyl Groups : The morpholinylcarbonyl group in the target compound offers polarity and hydrogen-bonding capacity, contrasting with the sterically hindered 1-methyl-1-phenylethyl group in CAS 66898-06-3. This difference likely impacts solubility and target-binding kinetics .
  • Heterocyclic Additions : Compounds with pyridazine () or indole-pyrazole systems () prioritize aromatic stacking interactions, whereas the morpholine in the target compound emphasizes solubility and directional H-bonding .

Biological Activity

2,5-Dimethyl-N-[4-(4-morpholinylcarbonyl)benzyl]benzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This compound, characterized by its unique structural features, has been studied for various pharmacological effects, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Synthesis

The compound can be synthesized through a multi-step process involving:

  • Nitration : Introduction of nitro groups to the benzene ring.
  • Reduction : Conversion of nitro groups to amines.
  • Sulfonation : Attachment of the sulfonamide group.
  • Acylation : Incorporation of the morpholine-4-carbonyl group.

These steps ensure the formation of the desired sulfonamide structure while maintaining high yield and purity through optimized reaction conditions .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonamide group can mimic natural substrates or inhibitors, facilitating binding to enzymes or receptors. This interaction can modulate the activity of these targets, resulting in various biological effects. Additionally, the morpholine ring enhances binding affinity and specificity .

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, a study on a series of 7-chloroquinoline derivatives highlighted their cytotoxic effects on breast cancer cells, skin cancer cells, and neuroblastoma cells. The most active compound in that study had an IC50 value significantly lower than that of Doxorubicin, suggesting potent anticancer activity . Although specific data on this compound is limited, its structural similarities suggest potential efficacy against cancer cells.

Antimicrobial Activity

Sulfonamide compounds are known for their antimicrobial properties. A comparative study on various benzenesulfonamide derivatives demonstrated notable antibacterial activity against several strains of bacteria. The mechanism is thought to involve inhibition of bacterial folate synthesis, which is crucial for DNA synthesis and cell division .

Case Study 1: Anticancer Efficacy

A recent study evaluated a new series of benzenesulfonamide derivatives for their anticancer activity. The results indicated that modifications in the sulfonamide structure significantly influenced cytotoxicity against cancer cell lines. The findings suggest that further optimization of the this compound structure could enhance its anticancer potency .

Case Study 2: Antimicrobial Properties

In an investigation into various sulfonamide derivatives, researchers found that certain compounds exhibited strong antimicrobial activity against resistant bacterial strains. The study utilized disc diffusion methods to assess efficacy, revealing zones of inhibition that indicate significant antibacterial effects . This supports the hypothesis that this compound may possess similar properties.

Data Summary

Activity Type Tested Compounds IC50 Values (µM) Reference
Anticancer Activity7-chloroquinoline derivatives64.41 - 75.05
Antimicrobial ActivityVarious benzenesulfonamide derivatives>10 mm zone inhibition

Q & A

Q. Advanced Research Focus

  • Substituent variation : Synthesize analogs with modified morpholine (e.g., piperazine) or methyl groups to assess potency shifts .
  • Computational docking : Use AutoDock Vina to predict binding affinities against targets like EGFR or PDGFR .
  • In vitro validation : Test analogs in dose-response assays (IC50 determination) and compare with parent compound .

What experimental strategies resolve contradictions in reported biological data (e.g., varying IC50 values across studies)?

Advanced Research Focus
Contradictions may arise from assay conditions or impurity interference. Solutions include:

  • Orthogonal assays : Validate activity using both enzymatic (e.g., fluorescence-based) and cell-based (e.g., proliferation inhibition) methods .
  • Batch analysis : Characterize compound purity via HPLC-MS and correlate with bioactivity .
  • Standardized protocols : Adopt NIH/NCATS guidelines for assay reproducibility, including controls for pH, temperature, and solvent effects .

How can researchers design stability studies to evaluate the compound’s shelf-life under varying storage conditions?

Q. Basic Research Focus

  • Stress testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–8 weeks .
  • Analytical monitoring : Use HPLC to track degradation products (e.g., hydrolysis of the morpholine carbonyl group) .
  • Formulation optimization : Lyophilization or storage in amber vials under inert gas (N2) to prolong stability .

What statistical approaches are recommended for optimizing reaction yields or biological assay conditions?

Q. Advanced Research Focus

  • Design of Experiments (DoE) : Apply factorial designs (e.g., Box-Behnken) to optimize temperature, solvent ratio, and catalyst loading .
  • Response surface methodology (RSM) : Model interactions between variables (e.g., pH and incubation time) to maximize assay sensitivity .
  • Data validation : Use ANOVA and Tukey’s post hoc tests to confirm significance of optimized parameters .

How can off-target effects be minimized during in vivo pharmacological studies?

Q. Advanced Research Focus

  • Selectivity screening : Profile the compound against panels of GPCRs, ion channels, and transporters (e.g., Eurofins SafetyScreen) .
  • Dose titration : Establish the minimum effective dose (MED) using pharmacokinetic/pharmacodynamic (PK/PD) modeling .
  • CRISPR-Cas9 knockout models : Validate target specificity in genetically modified cell lines .

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